Welcome to the BenchChem Online Store!
molecular formula C11H15NO2 B8330296 N-(4-methoxy-2,3,6-trimethylphenyl)formamide CAS No. 274907-39-0

N-(4-methoxy-2,3,6-trimethylphenyl)formamide

Cat. No. B8330296
M. Wt: 193.24 g/mol
InChI Key: DUPYGDKFHRYXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07507841B2

Procedure details

N-(4-Hydroxy-2,3,6-trimethylphenyl)formamide (30.0 g, 167 mmol) was dissolved in a mixed solvent of 4 N potassium hydroxide aqueous solution (100 mL) and methanol (300 mL), and dimethyl sulfate (42.0 g, 334 mmol) was added to the solution at room temperature and the mixture was heated under reflux for 14 hours. After ice-cooling, the precipitated crystals were collected by filtration to obtain the crude product of N-(4-methoxy-2,3,6-trimethylphenyl)formamide. To a suspension of the compound in methanol (200 mL) was added concentrated hydrochloric acid (50 mL) and the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to room temperature, and then was neutralized with a 8 N aqueous sodium hydroxide solution. The product was twice extracted with ethyl acetate, and the combined extract was washed with 10% sodium hydrosulfite aqueous solution and water, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was crystallized from isopropyl ether to obtain the object compound 21.0 g (yield 76%). Melting point: 70-72° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][CH:10]=[O:11])=[C:4]([CH3:12])[C:3]=1[CH3:13].S(OC)(O[CH3:18])(=O)=O>[OH-].[K+].CO>[CH3:18][O:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][CH:10]=[O:11])=[C:4]([CH3:12])[C:3]=1[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C(=C(C(=C1)C)NC=O)C)C
Name
Quantity
42 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=C(C(=C1)C)NC=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.